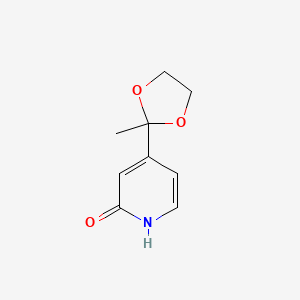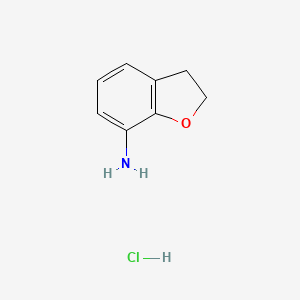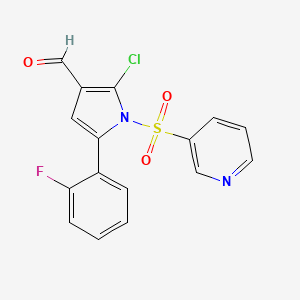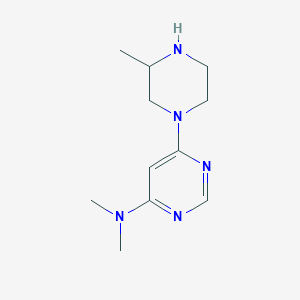
2-甲氧基-4-吗啉代嘧啶
描述
2-Methoxy-4-morpholinopyrimidine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-morpholinopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-morpholinopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
2-甲氧基-4-吗啉代嘧啶衍生物已被合成并评估其抗炎特性。这些化合物,特别是 V4 和 V8 衍生物,在非细胞毒浓度下抑制一氧化氮 (NO) 的产生方面已显示出巨大潜力。 它们还降低了脂多糖 (LPS) 刺激的巨噬细胞中诱导型一氧化氮合酶 (iNOS) 和环氧合酶-2 (COX-2) mRNA 和蛋白的表达,表明这是一种针对炎症相关疾病的强有力治疗策略 .
分子对接研究
源自 2-甲氧基-4-吗啉代嘧啶的化合物对 iNOS 和 COX-2 酶的活性位点表现出强亲和力。 分子对接研究表明,这些化合物与靶位点形成疏水相互作用,这可能有利于设计调节炎症反应的新药 .
癌症研究中的潜力
关于嘧啶衍生物的研究,包括与 2-甲氧基-4-吗啉代嘧啶相关的那些,表明其具有良好的生物学潜力和抗癌活性。 这些化合物值得进一步探索其对抗各种癌症类型的能力 .
在免疫反应中的作用
一氧化氮是由 2-甲氧基-4-吗啉代嘧啶衍生物抑制产生的,是先天免疫系统的一种自由基效应物。 它在急性炎症和慢性炎症中都起着重要作用,与各种分子反应产生亚硝基硫醇和过氧亚硝酸根阴离子等化合物,这些化合物在机体的防御机制中起着重要作用 .
心血管疾病研究
慢性炎症,可以通过 2-甲氧基-4-吗啉代嘧啶衍生物进行调节,是各种心血管疾病的已知原因。 通过控制炎症介质,这些化合物可能为预防或治疗心脏病提供一种新方法 .
神经系统疾病
炎症过程也与神经系统疾病的进展有关。 2-甲氧基-4-吗啉代嘧啶衍生物的抗炎特性可用于开发治疗阿尔茨海默病和多发性硬化症等疾病的治疗方法,其中炎症起着关键作用 .
生化分析
Biochemical Properties
2-Methoxy-4-morpholinopyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory responses. It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions are primarily hydrophobic, allowing 2-Methoxy-4-morpholinopyrimidine to inhibit the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation . The compound’s ability to reduce iNOS and COX-2 mRNA expression further underscores its potential as an anti-inflammatory agent .
Cellular Effects
2-Methoxy-4-morpholinopyrimidine exerts notable effects on various cell types and cellular processes. In macrophage cells stimulated by lipopolysaccharides (LPS), it significantly reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . This reduction is accompanied by a decrease in the expression of iNOS and COX-2 proteins, highlighting its impact on cell signaling pathways and gene expression . Additionally, 2-Methoxy-4-morpholinopyrimidine influences cellular metabolism by modulating the activity of enzymes involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of 2-Methoxy-4-morpholinopyrimidine involves its binding interactions with key biomolecules. It exhibits a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that inhibit their activity . This inhibition leads to a decrease in the production of nitric oxide and prostaglandins, thereby mitigating the inflammatory response . Furthermore, molecular docking studies have shown that 2-Methoxy-4-morpholinopyrimidine effectively reduces the expression of iNOS and COX-2 mRNA, indicating its role in gene expression regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4-morpholinopyrimidine have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on iNOS and COX-2 over extended periods . Long-term studies are necessary to fully understand its degradation and any potential long-term effects on cellular function . In vitro and in vivo studies have shown that 2-Methoxy-4-morpholinopyrimidine continues to exhibit anti-inflammatory properties over time, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4-morpholinopyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits the production of pro-inflammatory mediators without causing cytotoxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing any harmful side effects .
Metabolic Pathways
2-Methoxy-4-morpholinopyrimidine is involved in metabolic pathways related to inflammation. It interacts with enzymes such as iNOS and COX-2, which play pivotal roles in the production of nitric oxide and prostaglandins . By inhibiting these enzymes, 2-Methoxy-4-morpholinopyrimidine modulates metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation highlights its potential as a therapeutic agent for inflammation-associated disorders .
Transport and Distribution
Within cells and tissues, 2-Methoxy-4-morpholinopyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its inhibitory effects on iNOS and COX-2 . Understanding the transport and distribution mechanisms of 2-Methoxy-4-morpholinopyrimidine is essential for optimizing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-Methoxy-4-morpholinopyrimidine is primarily within the cytoplasm, where it interacts with iNOS and COX-2 . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its activity and function .
属性
IUPAC Name |
4-(2-methoxypyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-9-10-3-2-8(11-9)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWWOPITKPJAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274910 | |
| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-32-7 | |
| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(2-methoxy-4-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)


![4-Oxa-1,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1458109.png)


![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)




